molecular formula C17H15NO3 B14672303 Ethyl 2-(6-oxophenanthridin-5-yl)acetate CAS No. 37045-19-5

Ethyl 2-(6-oxophenanthridin-5-yl)acetate

Cat. No.: B14672303
CAS No.: 37045-19-5
M. Wt: 281.30 g/mol
InChI Key: IXYAGDFJEJYOEG-UHFFFAOYSA-N
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Description

Ethyl 2-(6-oxophenanthridin-5-yl)acetate is an ethyl ester derivative featuring a phenanthridinone core, a polycyclic aromatic system fused with a ketone group. While direct references to this specific compound are absent in the provided evidence, its analogs—such as imidazole-, pyrimidinone-, and phenyl-substituted ethyl esters—offer insights into its physicochemical and pharmacological properties. The ester moiety (CH₃COOCH₂CH₃) enhances solubility in organic solvents, while the phenanthridinone scaffold may confer hydrogen-bonding capabilities and aromatic stacking interactions, critical for biological activity .

Properties

CAS No.

37045-19-5

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

ethyl 2-(6-oxophenanthridin-5-yl)acetate

InChI

InChI=1S/C17H15NO3/c1-2-21-16(19)11-18-15-10-6-5-8-13(15)12-7-3-4-9-14(12)17(18)20/h3-10H,2,11H2,1H3

InChI Key

IXYAGDFJEJYOEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C3=CC=CC=C3C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-oxophenanthridin-5-yl)acetate typically involves the condensation of phenanthridine derivatives with ethyl acetate. One common method includes the use of a base such as sodium hydride to deprotonate the phenanthridine, followed by the addition of ethyl bromoacetate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenanthridine derivatives.

Scientific Research Applications

Ethyl 2-(6-oxophenanthridin-5-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-oxophenanthridin-5-yl)acetate involves its interaction with various molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function or viability. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares Ethyl 2-(6-oxophenanthridin-5-yl)acetate with structurally related ethyl esters:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications References
This compound Phenanthridinone Ethyl acetate group at C5 C₁₇H₁₅NO₃ (est.) Hypothesized antitumor/antiviral activity
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Fig. 1A) Imidazole Phenyl groups at C2, C5 C₁₉H₁₈N₂O₂ Antifungal/antibacterial activity
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate Pyrimidinone Butyl, methyl groups at C2, C4 C₁₃H₂₀N₂O₃ Proxymetacaine synthesis (local anesthetic)
Ethyl 2-phenylacetoacetate Phenylacetoacetate Phenyl group at C2 C₁₂H₁₄O₃ Precursor for pharmaceuticals/agrochemicals
Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate Pyridine Fluoro, methyl groups at C5, C6 C₁₀H₁₂FNO₂ Intermediate in kinase inhibitor synthesis
Ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate Pyrimidinone Amino group at C2 C₈H₁₁N₃O₃ Nucleic acid analog development


Key Observations:

  • Core Structure Influence: Phenanthridinone (target compound) vs. imidazole (Fig. 1A) or pyrimidinone () scaffolds dictate hydrogen-bonding patterns and aromatic interactions. For example, pyrimidinone derivatives exhibit enhanced solubility in polar solvents due to their keto groups .
  • Substituent Effects: Phenyl Groups (e.g., Fig. 1A, ): Increase lipophilicity, improving membrane permeability but reducing aqueous solubility. Halogenation (e.g., ): Fluorine atoms enhance metabolic stability and bioavailability via electronegative effects. Amino/Keto Groups (e.g., ): Facilitate hydrogen bonding with biological targets, such as enzymes or DNA.
Solubility and Stability
  • This compound: Predicted to have moderate water solubility due to the polar ketone and ester groups, but lower than pyrimidinone derivatives (e.g., ) .
  • Imidazole Derivatives (Fig. 1A–F): Exhibit variable solubility; chloro- and bromo-substituted analogs (Fig. 1C, D) show reduced solubility compared to methoxy-substituted counterparts (Fig. 1B) .

Research Findings and Pharmacological Potential

  • Antimicrobial Activity : Imidazole-based ethyl esters (Fig. 1A–F) inhibit fungal growth at MIC values of 8–32 µg/mL, comparable to commercial fungicides .
  • Local Anesthetic Development: Pyrimidinone derivatives () are critical for Proxymetacaine, validated by regulatory-compliant synthesis and characterization .
  • Kinase Inhibitors : Fluorinated pyridine analogs () serve as intermediates in kinase-targeted therapies, leveraging halogen interactions with ATP-binding pockets .

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